1-Butylisoquinolin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62420-70-6 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-butyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-8-12-11-7-5-4-6-10(11)9-13(15)14-12/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
POKTVBKVSDOELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=CC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butylisoquinolin 3 2h One and Its Congeners
Classical and Established Annulation Protocols
Cyclization Reactions for Isoquinolin-3(2H)-one Formation
The formation of the isoquinolin-3(2H)-one core often relies on intramolecular cyclization reactions of appropriately substituted precursors. One established method involves the acid-catalyzed intramolecular cyclization of 2-acylphenylacetonitriles. researchgate.net This approach provides a direct route to 1-substituted 2H-isoquinolin-3-ones in excellent yields. researchgate.net The reaction proceeds through the hydration of the nitrile group to an amide, followed by cyclization onto the adjacent carbonyl group.
Another strategy involves the cyclization of dinitriles using anhydrous halogen acids, which has been developed as a new synthesis of isoquinolines. acs.org Furthermore, the hexahydropyrrolo[2,1-a]isoquinoline and tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one frameworks, which are pivotal core structures in various alkaloids, can be synthesized through tandem cyclization/Pictet–Spengler reactions of tertiary enamides. beilstein-journals.org
Strategies Involving 2-Formyl- and 2-Acylbenzoates
Derivatives of 2-formyl- and 2-acylbenzoates are versatile starting materials for the synthesis of isoquinolin-1(2H)-ones and, by extension, can be adapted for isoquinolin-3(2H)-one synthesis. For instance, 2-formyl- and 2-acylbenzoates can react with methyl isocyanoacetate or isocyanoacetamides to produce isoquinolin-1(2H)-ones with an ester or carboxamide group at the C3 position. thieme-connect.de The reaction is believed to proceed through dihydrooxazole anionic intermediates. thieme-connect.de
More recently, cascade reactions have been developed for the synthesis of 1-substituted and C-unsubstituted 3-isoquinolinones. rsc.org For example, a Mannich-initiated cascade reaction of imines derived from 2-formylphenyl acetate (B1210297) with nucleophiles like nitromethane (B149229) and dimethylmalonate (B8719724) affords 1-substituted-3-isoquinolinones in good to high yields under catalyst- and solvent-free conditions. rsc.org Additionally, the use of 2-bromomethylphenyl acetate as a precursor allows for the synthesis of C-unsubstituted isoquinolin-3-ones. rsc.org
Oxidation-Mediated Approaches to Isoquinolinetriones and Related Compounds
Oxidation reactions provide another avenue to functionalized isoquinoline (B145761) systems. Isoquinoline-1,3,4(2H)-triones, which are of significant interest, can be synthesized through various oxidative methods. nih.gov One of the earlier methods involved the oxidation of 3,4-dihydroisoquinolin-1,3-dione using ruthenium tetroxide (RuO4) as a catalyst with sodium periodate (B1199274) (NaIO4) as the stoichiometric oxidant. nih.gov Other methods include oxidation with selenium dioxide (SeO2) or potassium dichromate (K2Cr2O7). nih.gov
A more recent and convenient method involves a metal-free, mild, and practical synthesis of N-substituted isoquinolinone derivatives through the oxidative coupling reaction of functionalized isoquinolines with benzyl (B1604629) bromide, mediated by Dess–Martin periodinane (DMP). mdpi.com This method can lead to isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives in excellent yields. mdpi.com Mechanistic studies, including H2O18-labeling experiments, suggest that the oxygen atoms in the product may originate from water present in the reaction medium. mdpi.com Furthermore, a cascade process involving an unexpected in situ air oxidation of intermediates derived from methyl-2-(2-bromoacetyl)benzoate and primary amines allows for the synthesis of a series of isoquinoline-1,3,4(2H)-triones. nih.govresearchgate.net
Modern and Catalytic Synthetic Advancements
The field of organic synthesis has seen a shift towards more efficient and sustainable methods, with a strong emphasis on transition metal-catalyzed reactions. These modern approaches offer high atom and step economy for the construction of complex heterocyclic scaffolds. nih.gov
Transition Metal-Catalyzed C–H Annulation Reactions
Transition metal-catalyzed C–H activation and annulation has become a powerful strategy for synthesizing isoquinolones. mdpi.comresearchgate.net This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity and functional group tolerance. mdpi.com Various transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been successfully employed in these transformations. mdpi.com The general strategy involves the coordination of a directing group on the substrate to the metal center, which facilitates the selective cleavage of a C-H bond to form a metallacycle intermediate. This intermediate then undergoes migratory insertion of an alkyne or alkene, followed by reductive elimination to yield the desired heterocyclic product. mdpi.com
Among the first-row transition metals, cobalt has gained significant attention due to its low cost and unique catalytic activity. nih.govbohrium.com Specifically, Cp*Co(III) (pentamethylcyclopentadienyl cobalt) catalysts have proven to be highly effective for the synthesis of isoquinolones via C–H annulation reactions. nih.gov
A notable advancement is the Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones using N-chlorobenzamides as starting materials and vinyl acetate as an acetylene (B1199291) surrogate. nih.gov In this system, the N-Cl bond of the N-chlorobenzamide acts as an internal oxidant, eliminating the need for an external one. nih.gov This method is advantageous as it proceeds at ambient temperature and tolerates a wide range of functional groups. nih.gov
Another significant Cp*Co(III)-catalyzed method involves the direct synthesis of isoquinolones from readily available primary arylamides and internal alkynes through a controlled oxidative C–H/N–H annulation reaction. rsc.org This protocol is notable for its ability to produce the mono-annulated product exclusively without the need for expensive transition metal salts or external auxiliaries. rsc.org
Furthermore, a cooperative catalytic system employing both Cp*Co(III) and a Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), has been developed for the synthesis of isoquinolin-3-ones. nih.govresearchgate.net This dual catalytic approach facilitates the C-H bond activation of imines and their subsequent reaction with diazo compounds, providing a highly efficient route to the target molecules. nih.govresearchgate.net The Lewis acid is proposed to activate the imine substrate, making it more susceptible to the cobalt-catalyzed C-H activation/annulation cascade.
The following table summarizes the yields of various isoquinolone derivatives synthesized using a Cp*Co(III)-catalyzed redox-neutral method with N-chloroamides and vinyl acetate. nih.gov
| Product Name | Yield (%) |
| Isoquinolin-1(2H)-one | 84 |
| 6-Methylisoquinolin-1(2H)-one | 64 |
| 6-(tert-Butyl)isoquinolin-1(2H)-one | 65 |
| 6-Nitroisoquinolin-1(2H)-one | 68 |
| 8-Fluoroisoquinolin-1(2H)-one | 41 |
A study on the Cp*Co(III)-catalyzed annulation of primary arylamides with internal alkynes provided the following results for the synthesis of various isoquinolone derivatives. rsc.org
| Arylamide | Alkyne | Product | Yield (%) |
| Benzamide | Diphenylacetylene | 3,4-Diphenylisoquinolin-1(2H)-one | 95 |
| 4-Methylbenzamide | Diphenylacetylene | 6-Methyl-3,4-diphenylisoquinolin-1(2H)-one | 92 |
| 4-Methoxybenzamide | Diphenylacetylene | 6-Methoxy-3,4-diphenylisoquinolin-1(2H)-one | 85 |
| 4-Chlorobenzamide | Diphenylacetylene | 6-Chloro-3,4-diphenylisoquinolin-1(2H)-one | 78 |
| Benzamide | 1,2-Di(p-tolyl)acetylene | 3,4-Di(p-tolyl)isoquinolin-1(2H)-one | 90 |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been effectively applied to the synthesis of substituted isoquinolinones. nobelprize.org These methods often involve the creation of an organopalladium intermediate that subsequently reacts with a coupling partner. nobelprize.org The versatility of these reactions allows for the introduction of a wide range of functional groups onto the isoquinolinone scaffold, with the Suzuki-Miyaura coupling being a notable example. beilstein-journals.orgbeilstein-journals.org
In the context of synthesizing 1-substituted isoquinolinones, palladium-catalyzed reactions provide a direct and efficient route. For instance, a cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a Suzuki-Miyaura coupling with a suitable boronic acid can yield polysubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgbeilstein-journals.org While not a direct synthesis of 1-Butylisoquinolin-3(2H)-one, this strategy highlights the potential for introducing substituents at various positions. A more direct approach would involve the coupling of a butyl-containing nucleophile with a pre-formed isoquinolinone core bearing a suitable leaving group at the 1-position, or the cyclization of a precursor already containing the butyl group.
An efficient method for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been developed through a tandem Heck–Suzuki coupling. rsc.org This further underscores the utility of palladium catalysis in constructing complex isoquinolinone derivatives. The general mechanism for such cross-coupling reactions typically involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligands, bases, and solvents is crucial for the success and selectivity of these reactions. nih.gov
| Reaction Type | Catalyst/Reagents | Key Features | Potential Application for this compound |
| Suzuki-Miyaura Coupling | PdCl2, K3PO4, Arylboronic acid | Forms C-C bonds with high efficiency and functional group tolerance. nobelprize.org | Coupling of a butylboronic acid with a 1-halo-isoquinolin-3(2H)-one derivative. |
| Heck Coupling | Pd(OAc)2, Base | Forms C-C bonds between an unsaturated halide and an alkene. researchgate.net | Intramolecular cyclization of a suitably designed precursor containing a butyl group. |
| Cascade Cyclocarbopalladation/Cross-Coupling | PdCl2, K3PO4, Arylboronic acid | Multi-bond formation in a single operation. beilstein-journals.orgbeilstein-journals.org | A multi-step one-pot reaction to construct the isoquinolinone core with a butyl substituent. |
Cascade and Domino Reactions in Isoquinolinone Synthesis
Several cascade reactions have been developed for the synthesis of the isoquinolinone core. For example, a one-pot Ugi four-component reaction followed by an intramolecular cyclization provides a mild and efficient route to complex isoquinoline scaffolds. nih.gov Another approach involves a peroxide-mediated oxidation/radical addition/cyclization cascade for the construction of the isoquinoline skeleton under metal-free conditions. researchgate.net
A notable example is the copper-catalyzed cascade reaction of Ugi adducts derived from 2-halobenzoic acids, ammonia, aldehydes, and isocyanides to form highly substituted isoquinolone-4-carboxylic acids. acs.org This demonstrates the power of combining multicomponent reactions with subsequent cyclization cascades. For the synthesis of this compound, a hypothetical cascade reaction could be envisioned starting from precursors that incorporate the butyl moiety, which then undergo a series of intramolecular cyclizations and rearrangements to form the final product. The design of the starting materials is crucial for the success of such cascade processes. rsc.org
Organocatalytic and Metal-Free Cyclization Techniques
In recent years, there has been a significant shift towards the development of organocatalytic and metal-free synthetic methods to avoid the use of potentially toxic and expensive heavy metals. researchgate.net These techniques often rely on the use of small organic molecules as catalysts to promote chemical transformations.
For the synthesis of isoquinolinone derivatives, organocatalytic approaches have been explored. For example, the enantioselective Pictet-Spengler reaction, catalyzed by a BINOL-phosphoric acid, has been used to prepare 1-substituted 1,2,3,4-tetrahydroisoquinolines, which are precursors to isoquinolinones. acs.org
Furthermore, metal-free cyclization reactions have been developed. A visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes offers a sustainable approach to 3-substituted isoquinolinones without the need for a metal or an external photocatalyst. rsc.org Another metal-free method involves a controlled radical cyclization cascade of o-alkynylated benzamides to produce various isoquinoline-related structures. organic-chemistry.orgbohrium.com These methods often proceed through radical or ionic intermediates, and the reaction conditions can be tuned to favor the desired product. A catalyst-free cascade reaction initiated by a Mannich reaction has also been reported for the synthesis of 1-substituted-3-isoquinolinones. rsc.org
| Methodology | Catalyst/Reagents | Key Features | Potential Application for this compound |
| Organocatalytic Pictet-Spengler | BINOL-phosphoric acid | Enantioselective synthesis of tetrahydroisoquinoline precursors. acs.org | Synthesis of a chiral precursor to this compound. |
| Visible Light-Induced Annulation | DIPEA, Blue LED | Metal-free and photocatalyst-free synthesis. rsc.org | Reaction of a suitable 1,2,3-benzotriazin-4(3H)-one with an alkyne bearing a butyl group. |
| Catalyst-Free Mannich Cascade | Nitromethane or Dimethylmalonate | Solvent-free and catalyst-free conditions. rsc.org | Reaction of an imine derived from 2-formylphenyl acetate with a nucleophile, followed by cyclization. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These principles aim to reduce the environmental impact of chemical processes. jk-sci.com
Atom Economy and Process Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comwordpress.com Synthetic methods with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. wordpress.com Addition and rearrangement reactions are inherently 100% atom-economical. scranton.edu
Development of Environmentally Benign Reaction Media and Solvents
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign alternatives. rsc.org Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Research has shown that some organic reactions can be accelerated in aqueous media. rsc.org
Deep Eutectic Solvents (DES) have emerged as a green alternative to conventional ionic liquids and organic solvents. derpharmachemica.com They are biodegradable, non-toxic, and inexpensive. derpharmachemica.com The use of DES has been reported to improve yields and purity in the synthesis of isoquinoline derivatives. derpharmachemica.com Similarly, the use of polyethylene (B3416737) glycol (PEG) as a reaction medium, especially in combination with microwave irradiation, offers a green and sustainable approach to the synthesis of isoquinolines and isoquinolinones. researchgate.net
Utilization of Sustainable Catalytic Systems
The development of sustainable catalytic systems is a cornerstone of green chemistry. mpg.de This involves the use of catalysts that are non-toxic, earth-abundant, and can be easily recovered and reused. mpg.denih.gov While palladium is a highly effective catalyst, its cost and potential toxicity are drawbacks. mpg.de
Efforts are being made to develop catalytic systems based on more abundant and less toxic metals like iron, copper, and zinc. researchgate.net For example, a zinc(II) triflate-catalyzed cyclocondensation of ortho-alkynylbenzaldehydes with arylamines provides a route to isoquinolones using a cheap and air-stable Lewis acid catalyst. researchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of research. nih.gov Organocatalysis and metal-free reactions, as discussed earlier, represent the ultimate goal in sustainable catalysis by completely avoiding the use of metals. researchgate.net
| Green Chemistry Principle | Application in Isoquinolinone Synthesis | Examples |
| Atom Economy | Favoring addition, rearrangement, and cascade reactions. numberanalytics.comwordpress.com | Domino reactions for the construction of the isoquinolinone core. beilstein-journals.org |
| Benign Solvents | Replacing hazardous organic solvents with greener alternatives. rsc.org | Use of water, Deep Eutectic Solvents (DES), or Polyethylene Glycol (PEG). researchgate.netrsc.orgderpharmachemica.com |
| Sustainable Catalysis | Employing non-toxic, abundant, and recyclable catalysts. mpg.denih.gov | Use of organocatalysts, earth-abundant metal catalysts (e.g., Fe, Cu, Zn), or heterogeneous catalysts. researchgate.netnih.govresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1 Butylisoquinolin 3 2h One
Tautomeric Equilibria within the Isoquinolin-3(2H)-one Framework
The isoquinolin-3(2H)-one scaffold, a core component of the title compound, is known to exist in a state of equilibrium between two primary tautomeric forms: the keto-amine (lactam) form and the enol-imine (lactim) form. This phenomenon, known as lactam-lactim tautomerism, is a critical determinant of the molecule's chemical properties and reactivity.
For isoquinolines featuring a potential hydroxyl group at the C3 position, the two tautomers, isoquinolin-3(2H)-one and isoquinolin-3-ol, are often of comparable stability. thieme-connect.de The position of this equilibrium is significantly influenced by the surrounding environment, particularly the solvent. In aqueous solutions, the keto-amine (lactam) tautomer, 1-Butylisoquinolin-3(2H)-one, is generally the dominant species. thieme-connect.de Conversely, in non-hydroxylic solvents, the equilibrium tends to shift towards the enol-imine (lactim) tautomer, 1-butylisoquinolin-3-ol. thieme-connect.de Studies on related 6,7-dimethoxyisoquinolin-3-ol derivatives in methanol (B129727) have shown the proportion of the keto tautomer to be between 48% and 58%, indicating a finely balanced equilibrium. thieme-connect.de
The presence of substituents on the isoquinoline (B145761) ring can also precisely control the tautomeric balance. nih.gov While specific data for the 1-butyl derivative is not extensively detailed in the literature, the general principles governing this equilibrium are well-established.
Table 1: Factors Influencing Tautomeric Equilibrium of the Isoquinolin-3(2H)-one Core
| Factor | Influence on Equilibrium | Predominant Form |
|---|---|---|
| Solvent Polarity | Polar, protic solvents (e.g., water, methanol) favor the more polar lactam form through hydrogen bonding. | Keto-amine (Lactam) |
| Non-polar, aprotic solvents (e.g., diethyl ether) favor the less polar lactim form. thieme-connect.de | Enol-imine (Lactim) | |
| Substituent Effects | Electron-donating or withdrawing groups on the aromatic ring can alter the relative acidity and basicity of the N-H and O-H protons, shifting the equilibrium. nih.gov | Varies with substituent |
| Intramolecular H-Bonding | The enol-imine form can be stabilized by intramolecular hydrogen bonds, although this competes with intermolecular bonding with solvent molecules. nih.gov | Enol-imine (Lactim) |
Reactivity Profile of the Lactam Moiety
The lactam ring is the central functional group of this compound, and its reactivity is characterized by the interplay of nucleophilic and electrophilic centers.
Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers
The lactam moiety possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. masterorganicchemistry.combyjus.com
Nucleophilic Reactivity : The nitrogen atom of the lactam, with its lone pair of electrons, is a potential nucleophilic center. youtube.com Its nucleophilicity is most pronounced upon deprotonation, which generates a highly reactive ambident anion. thieme-connect.de This anion can then react with various electrophiles, primarily at the nitrogen atom. thieme-connect.de The carbonyl oxygen also has lone pairs and can act as a nucleophile, particularly in protonation or coordination to Lewis acids. youtube.com
Electrophilic Reactivity : The carbonyl carbon is a prominent electrophilic center. youtube.com Due to the polarization of the carbon-oxygen double bond, this carbon atom bears a partial positive charge, making it susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.comyoutube.com This reactivity is fundamental to many of the transformations involving the lactam core.
Table 2: Nucleophilic and Electrophilic Sites of the Lactam Moiety
| Site | Character | Potential Reactions | Reagent Type |
|---|---|---|---|
| Lactam Nitrogen | Nucleophilic | Alkylation, Acylation (upon deprotonation) | Electrophiles (e.g., alkyl halides, acyl chlorides) |
| Carbonyl Carbon | Electrophilic | Nucleophilic addition, Hydrolysis, Reduction | Nucleophiles (e.g., organometallics, hydrides, hydroxide) |
| Carbonyl Oxygen | Nucleophilic | Protonation, Lewis acid coordination | Electrophiles (e.g., H+, Lewis acids) |
Ring-Opening and Recyclization Pathways
The structural integrity of the lactam ring can be compromised under certain reaction conditions, leading to ring-opening. This is most commonly achieved through hydrolysis, which can be catalyzed by either acid or base. This process involves the nucleophilic attack of water or a hydroxide (B78521) ion at the electrophilic carbonyl carbon, ultimately cleaving the amide bond to form a substituted 2-(aminomethyl)benzoic acid derivative.
Conversely, these ring-opened products can undergo recyclization to reform the lactam ring. This intramolecular condensation reaction typically requires dehydration, often facilitated by heat or a chemical dehydrating agent, to eliminate a molecule of water and re-establish the cyclic amide structure. Cascade reactions involving an initial nucleophilic displacement followed by lactamization are known pathways for constructing isoquinolinone scaffolds. researchgate.net
Transformations of the Butyl Side Chain
The butyl group at the C1 position, while generally less reactive than the heterocyclic core, can undergo specific chemical transformations. The reactivity of this alkyl side chain is influenced by its attachment to the isoquinolinone system. Potential reactions include:
Oxidation : The butyl chain can be oxidized under various conditions. Depending on the specific reagents and reaction conditions employed, oxidation could potentially occur at different positions along the chain to yield alcohols, ketones, or, with more vigorous oxidation, carboxylic acid derivatives.
Radical Halogenation : Free-radical halogenation could introduce a halogen atom onto the butyl chain. The selectivity of this reaction would depend on the relative stability of the potential radical intermediates formed along the chain.
It is important to note that these are potential transformations based on the general principles of organic chemistry, as specific studies on the side-chain reactivity of this compound are not widely reported.
Oxidative and Reductive Transformations of the Isoquinolinone Core
The heterocyclic core of this compound is susceptible to both oxidation and reduction, leading to a variety of structurally distinct products.
Oxidative Transformations : The isoquinolinone ring can be oxidized at several positions. The C4 position is particularly susceptible to oxidation, often proceeding through an enol or enolate intermediate. researchgate.net Metal-free air oxidation has been successfully used to convert related isoquinoline-1,3-diones into 4-hydroxy-isoquinoline-1,3-diones. researchgate.net More powerful oxidizing agents can lead to the formation of isoquinolinetrione derivatives. researchgate.net For instance, the oxidation of related dihydroisoquinolin-1,3-diones has been achieved using reagents like ruthenium(IV) oxide (RuO₄) or selenium dioxide (SeO₂). researchgate.net Furthermore, modern photocatalytic methods enable the direct C-H functionalization of heteroarenes like isoquinolines, representing an oxidative transformation. acs.org
Reductive Transformations : The lactam carbonyl group and the aromatic ring can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide carbonyl to a methylene (B1212753) group, which would transform the this compound into the corresponding 1-butyl-1,2,3,4-tetrahydroisoquinoline. Catalytic hydrogenation, depending on the catalyst and conditions, could reduce the aromatic portion of the heterocyclic system.
Table 3: Potential Redox Transformations of the Isoquinolinone System
| Transformation | Reagent/Condition | Product Type |
|---|---|---|
| Oxidation | Air / O₂ (metal-free) researchgate.net | 4-Hydroxyisoquinolinone |
| RuO₄ / NaIO₄, SeO₂ researchgate.net | Isoquinolinetrione | |
| Visible Light / Photocatalyst acs.org | C-H Functionalized Isoquinoline | |
| Reduction | LiAlH₄ | Tetrahydroisoquinoline |
Computational and Experimental Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms of the reactions involving this compound relies on a synergistic combination of computational and experimental techniques. escholarship.org
Computational Approaches : Theoretical and computational studies have become indispensable for explaining the mechanisms of organic reactions. mdpi.com Density Functional Theory (DFT) is a powerful tool used to investigate reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and predict the regio- and stereoselectivity of reactions. mdpi.comyoutube.com These computational models provide deep mechanistic insights that can be difficult to obtain through experiments alone. youtube.com For more complex systems, ab initio molecular dynamics (AIMD) simulations can be employed to explore reaction dynamics and competing pathways beyond what traditional transition state theory can predict. escholarship.org
Experimental Elucidation : Experimental studies provide the real-world data necessary to validate and refine computational models. Key experimental techniques include:
Kinetic Studies : Measuring reaction rates under different conditions provides information about the reaction order and the composition of the transition state. researchgate.net
Spectroscopic Analysis : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying product structures and, in some cases, detecting reaction intermediates or studying equilibria between tautomers. nih.gov
Isotope Labeling : The use of isotopes (e.g., ¹³C, ²H) in kinetic isotope effect (KIE) experiments can reveal which bonds are broken or formed in the rate-determining step of a reaction. researchgate.net
Trapping Experiments : In reactions suspected to involve reactive intermediates like radicals or carbenes, the addition of trapping agents can provide evidence for their existence. acs.org
Together, these complementary approaches allow for the detailed mapping of reaction coordinates, the characterization of fleeting intermediates, and a comprehensive understanding of the thermodynamic and kinetic factors that govern the reactivity of this compound. researchgate.netsmu.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a detailed picture of the 1-Butylisoquinolin-3(2H)-one structure can be assembled. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton connectivity within the butyl chain and the aromatic ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. msu.edu
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between ions that may have the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming its elemental makeup. rsc.org
Analysis of Fragmentation Pathways for Structural Information
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions provides valuable structural information. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the butyl chain or parts of it. The fragmentation of the butyl group itself would produce a series of ions with m/z values corresponding to the loss of methyl (15 u), ethyl (29 u), and propyl (43 u) radicals. msu.edu Cleavage of the bond between the isoquinoline (B145761) ring and the butyl group would lead to a prominent fragment corresponding to the butyl cation (m/z 57) or the isoquinolinone ring system. Further fragmentation of the isoquinolinone ring can also occur, providing additional structural clues. imreblank.ch
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. vscht.cz This technique is particularly useful for identifying the functional groups present in a molecule. libretexts.org
In the IR spectrum of this compound, several characteristic absorption bands would be expected:
N-H Stretch : The N-H bond of the lactam will exhibit a stretching vibration, typically in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretches : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹. vscht.cz
C=O Stretch : A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected in the region of 1650-1690 cm⁻¹. The position of this band is characteristic of a six-membered ring lactam.
C=C Stretches : Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3300 | N-H Stretch (lactam) |
| ~3050 | Aromatic C-H Stretch |
| ~2950, 2870 | Aliphatic C-H Stretch |
| ~1670 | C=O Stretch (lactam) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. amerigoscientific.com The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. amerigoscientific.com The isoquinolin-3(2H)-one core of the target compound contains both π-bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms, which gives rise to characteristic electronic transitions.
The UV-Vis spectrum of an isoquinolin-3(2H)-one derivative is expected to exhibit absorptions corresponding to two main types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions. nih.gov
π→π Transitions:* These are typically high-energy transitions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic and conjugated systems like the isoquinolinone ring, these transitions are strong and appear at shorter wavelengths (higher energy). nih.gov For isoquinoline itself, strong absorptions are observed around 220 nm and 270 nm. The extended conjugation in the isoquinolin-3(2H)-one system is expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the carbonyl oxygen or the nitrogen atom) to a π* antibonding orbital. These are lower-energy transitions compared to π→π* transitions and result in weaker absorption bands at longer wavelengths. nih.gov
For this compound, the UV-Vis spectrum would likely display strong absorption bands in the near-UV region, characteristic of the π→π* transitions of the aromatic and lactam systems. A weaker, lower-energy band corresponding to the n→π* transition of the carbonyl group may also be observed at a longer wavelength. The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. researchgate.net
Below is a representative table of expected UV-Vis absorption data for this compound based on the analysis of similar structures. researchgate.netmdpi.com
| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Structural Feature |
| π→π | ~230-280 | 10,000 - 50,000 | Fused aromatic and lactam rings |
| π→π | ~300-340 | 1,000 - 10,000 | Extended conjugation of the isoquinolinone system |
| n→π* | ~340-380 | 100 - 1,000 | Carbonyl group (C=O) |
Integration of Advanced Spectroscopic Data for Definitive Structural Confirmation
While UV-Vis spectroscopy provides valuable information about the electronic structure, it is insufficient for complete structural elucidation. A definitive confirmation of the structure of this compound requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ontosight.ai
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group of the lactam (around 3200-3400 cm⁻¹), the C-H bonds of the butyl group and the aromatic ring (around 2850-3100 cm⁻¹), a strong absorption for the carbonyl (C=O) group of the lactam (around 1650-1680 cm⁻¹), and bands for the C=C bonds of the aromatic ring (around 1450-1600 cm⁻¹). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would confirm the presence of the butyl group with characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, showing specific chemical shifts and splitting patterns. The aromatic protons on the isoquinoline ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). mdpi.com The N-H proton of the lactam would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift (around δ 160-170 ppm). The carbons of the butyl group would appear in the upfield region, while the aromatic and vinyl carbons would be in the intermediate region (around δ 110-150 ppm). mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molecular formula C₁₃H₁₅NO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the butyl group or parts of it, providing further structural evidence.
By combining the information from these techniques, a complete and unambiguous structural assignment for this compound can be achieved. The UV-Vis data confirms the chromophoric system, the IR data identifies the key functional groups, the NMR data elucidates the connectivity of the atoms, and the mass spectrometry confirms the molecular formula and provides fragmentation information that supports the proposed structure.
Computational Chemistry and Theoretical Studies on 1 Butylisoquinolin 3 2h One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational efficiency. nih.gov In the context of 1-Butylisoquinolin-3(2H)-one, DFT would be employed to calculate a variety of molecular properties. The B3LYP functional combined with a basis set like 6-311G** is a common choice for such calculations on organic molecules. mdpi.com
DFT calculations can determine the optimized molecular geometry, showing the most stable arrangement of atoms in three-dimensional space. Furthermore, it allows for the calculation of quantum chemical parameters that describe the molecule's reactivity. mdpi.com For this compound, these parameters would offer insights into its behavior in chemical reactions.
A hypothetical table of DFT-calculated properties for this compound is presented below for illustrative purposes.
| Property | Calculated Value (Illustrative) | Significance |
| Total Energy | -652.34 Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule. |
| Electronegativity (χ) | 4.0 eV | A measure of the molecule's ability to attract electrons. |
| Hardness (η) | 2.2 eV | Represents resistance to change in electron distribution. |
| Softness (S) | 0.45 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT studies.
Prediction of Spectroscopic Parameters
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com This is particularly useful for confirming the correct assignment of signals in experimental NMR spectra, which is crucial for structural elucidation. mdpi.com
Below is an illustrative table of predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Corresponding Functional Group |
| IR Frequency (C=O stretch) | 1685 cm⁻¹ | Carbonyl group of the lactam |
| IR Frequency (N-H stretch) | 3400 cm⁻¹ | Amide N-H group |
| ¹H NMR Chemical Shift (N-H) | 8.5 ppm | Amide proton |
| ¹³C NMR Chemical Shift (C=O) | 165 ppm | Carbonyl carbon |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Modeling for Conformation and Tautomeric Studies
The flexibility of the butyl group and the potential for tautomerism in the isoquinolinone ring make molecular modeling a critical tool for studying this compound. Computational models can explore the molecule's conformational landscape and the relative stabilities of its different tautomeric forms. nih.gov
The isoquinolin-3(2H)-one core can exist in lactam-lactim tautomeric equilibrium. While the lactam form is generally predominant, computational studies can quantify the energy difference between the tautomers in various environments, such as in the gas phase or in different solvents using a Polarizable Continuum Model (PCM). nih.gov Such studies have been instrumental in understanding tautomeric preferences in similar heterocyclic systems. nih.gov
Simulation of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms. For this compound, this could involve simulating its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways and the structures of the transition states. researchgate.net
Techniques like DFT can be used to calculate the activation energies of proposed reaction steps, providing a deeper understanding of the reaction kinetics. researchgate.net This is crucial for optimizing reaction conditions to improve yields and selectivity. For instance, simulating the N-alkylation or C-acylation of the isoquinolinone ring would reveal the energetic barriers for each pathway, helping to predict the most likely product.
In Silico Predictions for Biological Interaction Studies
In silico methods, particularly molecular docking, are powerful tools for predicting how a molecule like this compound might interact with biological targets such as enzymes or receptors. nih.govmdpi.com These studies are foundational in drug discovery and development.
Molecular docking simulations would place the this compound molecule into the active site of a target protein to predict its binding orientation and affinity. phcogj.com The results are often reported as a docking score, which is an estimation of the binding free energy. nih.gov These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For example, docking studies on similar heterocyclic compounds have been used to predict their potential as inhibitors for various enzymes. nih.govmdpi.com
A hypothetical molecular docking result for this compound is presented below.
| Target Protein (PDB ID) | Docking Score (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |
| Protein Kinase (e.g., VEGFR-2) | -8.5 | Glu917, Cys919, Asp1046 |
| HIV-1 Reverse Transcriptase | -7.9 | Lys101, Tyr181, Tyr188 |
Note: This data is hypothetical and for illustrative purposes. The selection of target proteins would be based on the therapeutic area of interest.
These in silico predictions help to prioritize compounds for further experimental testing and can guide the design of new derivatives with improved biological activity. mdpi.com
Biological Activity and Mechanistic Investigations in Vitro Studies
Broad Biological Significance of the Isoquinolinone Chemical Class
The isoquinoline (B145761) and isoquinolinone scaffolds are fundamental components of a diverse array of natural and synthetic compounds that exhibit a wide spectrum of biological activities. ontosight.ainumberanalytics.comnih.gov These nitrogen-containing heterocyclic compounds are prevalent in numerous plant species and have been the subject of extensive research in medicinal chemistry due to their significant pharmacological potential. numberanalytics.comnih.govrsc.org
Historically, isoquinoline alkaloids, such as morphine and codeine from the opium poppy, have been recognized for their potent analgesic properties. numberanalytics.com This has spurred further investigation into this chemical class, revealing a broad range of biological effects including antimicrobial, antifungal, anticancer, anti-inflammatory, and cardiovascular activities. numberanalytics.comnih.govd-nb.info The versatility of the isoquinoline framework allows for a wide range of structural modifications, leading to the development of novel derivatives with enhanced or specific biological functions. nuph.edu.ua For instance, synthetic isoquinoline derivatives have been explored as potential treatments for neurodegenerative diseases, various cancers, and microbial infections. researchgate.netnih.govuniv.kiev.ua The inherent bioactivity of the isoquinolinone core makes it a privileged structure in drug discovery, continually inspiring the synthesis and evaluation of new analogues for a variety of therapeutic targets. ontosight.ainih.gov
In Vitro Modulatory Effects of 1-Butylisoquinolin-3(2H)-one and Analogues
The modulatory effects of this compound and its related compounds have been investigated across a range of in vitro assays, revealing their potential to interact with various biological targets. These studies are crucial for understanding the compound's mechanism of action and for guiding the development of more potent and selective derivatives.
Enzyme Inhibition Assays
Derivatives of the isoquinoline and isoquinolinone class have been evaluated for their inhibitory activity against several key enzymes implicated in various diseases.
Cholinesterases: Certain isoquinoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the progression of Alzheimer's disease. researchgate.netebi.ac.ukmdpi.com The inhibition of these enzymes can help to increase acetylcholine (B1216132) levels in the brain, a key therapeutic strategy for this neurodegenerative disorder. mdpi.comuevora.pt Studies have shown that both natural and synthetic isoquinoline alkaloids can exhibit moderate to weak inhibitory potency against cholinesterases. mdpi.com For example, some monomeric 1-benzylisoquinolines have been examined for their AChE inhibitory activity. ebi.ac.uk
Caspases: A series of isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis or programmed cell death. acs.orgacs.orgnih.gov Some of these analogues have shown low nanomolar potency against caspase-3 in vitro. acs.orgacs.org The inhibition of caspase-3 is a potential therapeutic strategy for diseases characterized by excessive apoptosis. acs.org
Cyclooxygenases: Isoquinoline derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. d-nb.infoacs.org Both COX-1 and COX-2 isoforms can be targeted by these compounds. nih.gov For instance, certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to isoquinolines, have shown inhibitory activity against both COX-1 and COX-2. nih.gov
β-Secretase (BACE1): Some isoquinoline alkaloids have been identified as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. medchemexpress.comresearchgate.netmedchemexpress.com For example, the isoquinoline alkaloid scoulerine (B1208951) has been reported to be an inhibitor of BACE1. medchemexpress.commedchemexpress.com Additionally, certain tetrahydroisoquinoline derivatives have been designed and synthesized as potential BACE1 inhibitors. researchgate.net
Table 1: In Vitro Enzyme Inhibition by Isoquinolinone Analogues
| Enzyme Target | Isoquinolinone Analogue Class | Observed Effect | Reference(s) |
| Acetylcholinesterase (AChE) | Monomeric 1-benzylisoquinolines | Inhibition in micromolar range | ebi.ac.uk |
| Butyrylcholinesterase (BChE) | Norbelladine framework derivatives | Moderate to weak inhibition | mdpi.com |
| Caspase-3 | Isoquinoline-1,3,4-trione derivatives | Potent inhibition (low nM IC50 for some) | acs.orgacs.orgnih.gov |
| Cyclooxygenase (COX-1/COX-2) | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Inhibition of both isoforms | nih.gov |
| β-Secretase (BACE1) | Scoulerine (isoquinoline alkaloid) | Inhibition | medchemexpress.commedchemexpress.com |
In Vitro Antimicrobial Spectrum
The isoquinolinone scaffold and its derivatives have demonstrated a notable range of antimicrobial activities in vitro, encompassing both antibacterial and antifungal effects.
Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of isoquinoline derivatives against a variety of bacterial strains. nih.govscilit.commdpi.comresearcher.liferesearchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited high and broad-range bactericidal activity. nih.gov Specifically, certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. scilit.comresearcher.life
Antifungal Activity: The antifungal properties of isoquinolinone derivatives have also been a subject of investigation. nih.govnih.govtandfonline.commdpi.com While some studies report that few isoquinoline compounds display broad-spectrum antifungal activity, others have identified specific derivatives with significant potency. nih.gov For example, certain chlorinated derivatives have exhibited notable antifungal activity. nih.gov A series of isoquinolone compounds containing an amide moiety were found to have medium to excellent antifungal activity against various phytopathogenic fungi. tandfonline.com Furthermore, isoxazole (B147169) benzamides and fused isoxazoline/isoxazolidine isoquinolinones have also shown promising antifungal activity in vitro. mdpi.com
Table 2: In Vitro Antimicrobial Spectrum of Isoquinolinone Analogues
| Microbial Type | Isoquinolinone Analogue Class | Example of Susceptible Organism(s) | Observed Effect | Reference(s) |
| Bacteria (Gram-positive) | Tricyclic isoquinoline derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Antibacterial | scilit.comresearcher.life |
| Bacteria (Broad-range) | 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Various | Bactericidal | nih.gov |
| Fungi | Chlorinated isoquinoline derivatives | Various | Antifungal | nih.gov |
| Phytopathogenic Fungi | Isoquinolone-amide hybrids | P. piricola | Antifungal | tandfonline.com |
| Fungi | Isoxazoline/isoxazolidine isoquinolinones | A. niger | Antifungal | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isoquinolinone derivatives, these studies have provided valuable insights into the structural features required for their various biological effects.
The isoquinoline scaffold is considered a potential core for antifungal agents, with the type and electronic properties of substituents on the ring influencing the activity. tandfonline.com In a series of isoquinolone compounds with an amide moiety, the nature of the substituent R1 was found to affect the biological activity, which varied depending on the fungal strain being tested. tandfonline.com
For isoquinoline-1,3,4-trione derivatives acting as caspase-3 inhibitors, the introduction of a 6-N-acyl group significantly improved their activity. acs.orgacs.org This suggests that modifications at the 6-position of the isoquinoline ring are critical for enhancing inhibitory potency.
In the context of antimicrobial activity, SAR studies of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed that halogenated phenyl- and phenethyl carbamates exhibited the most remarkable bactericidal activity. nih.gov For antifungal activity, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters showed the greatest potency. nih.gov
SAR studies on quinoline (B57606) derivatives, which are structurally related to isoquinolines, have also provided useful information. For instance, in a series of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy (B1213986) group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org The presence of a bromine atom at C-6 was also found to be essential for improved activity. rsc.org These findings highlight the importance of electronic effects and the specific positioning of substituents in determining the biological efficacy of these heterocyclic compounds. nuph.edu.uarsc.org
Proposed Molecular Mechanisms of Action (based on in vitro findings)
Based on in vitro studies, several molecular mechanisms have been proposed to explain the biological activities of isoquinolinone derivatives.
For the caspase-inhibiting isoquinoline-1,3,4-trione derivatives, kinetic analyses indicate that they can irreversibly inactivate caspase-3. researchgate.netrcsb.org This inactivation is dependent on the presence of oxygen and a reducing agent like 1,4-dithiothreitol (DTT), suggesting a redox-cycling mechanism. researchgate.netrcsb.org It is proposed that these compounds react with DTT to generate reactive oxygen species (ROS), which then leads to the oxidation of the catalytic cysteine residue in caspase-3 to sulfonic acid, thereby inactivating the enzyme. rcsb.org Crystal structures of caspase-3 in complex with these inhibitors have confirmed the oxidation of the catalytic cysteine and show the inhibitors bound at the dimer interface of the enzyme. rcsb.org
In the context of anti-inflammatory activity, some isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells. mdpi.com The proposed mechanism involves the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.com By inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, these compounds can downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
The antifungal mechanism of certain isoquinolone derivatives has been linked to the disruption of mycelial morphology. tandfonline.com Molecular docking studies suggest that these compounds may interact with the succinate (B1194679) dehydrogenase (SDH) enzyme through hydrogen bonding, potentially inhibiting its function and thereby exerting their antifungal effect. tandfonline.com
For isoquinoline derivatives with anticancer activity, the proposed mechanism can involve the induction of apoptosis. nih.gov Some derivatives have been shown to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin, which in turn promotes caspase-induced apoptosis in cancer cells. nih.gov
These proposed mechanisms, derived from in vitro evidence, provide a foundation for understanding the diverse biological effects of the isoquinolinone chemical class and for the rational design of new therapeutic agents.
Future Research Directions and Translational Perspectives
Innovation in Catalyst Design for Sustainable Synthesis
The development of environmentally friendly and efficient methods for synthesizing isoquinolinone derivatives is a primary focus of current and future research. A major thrust in this area is the use of 3d-transition metals like manganese, iron, cobalt, nickel, and copper as catalysts. bohrium.com These metals are more abundant, less toxic, and more cost-effective than traditional precious metal catalysts, making them ideal for sustainable synthesis. bohrium.com Research is ongoing to design novel catalytic systems that operate under milder conditions, such as lower temperatures, and without the need for external oxidants, further enhancing their green chemistry profile. rsc.org
A promising approach involves the use of recyclable homogeneous catalytic systems. rsc.org For instance, ruthenium catalysts in polyethylene (B3416737) glycol (PEG) have shown to be effective and reusable for the synthesis of isoquinolinones. rsc.orgrsc.org These systems combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts, reducing waste and improving process economics. rsc.org Future innovations will likely focus on creating even more robust and versatile catalysts with broad substrate scope and high functional group tolerance, facilitating the large-scale, sustainable production of complex isoquinolinone derivatives. bohrium.com
Table 1: Sustainable Catalytic Systems for Isoquinolinone Synthesis
| Catalyst System | Solvent/Conditions | Key Advantages |
|---|---|---|
| 3d-Transition Metals (Mn, Fe, Co, Ni, Cu) | Various | Abundant, low cost, low toxicity bohrium.com |
| [{RuCl2(p-cymene)}2] | PEG-400/water | Recyclable, mild conditions (60 °C), no external oxidant rsc.org |
| Ru(II)/PEG-400 | Microwave energy | Reusable, atom-efficient rsc.org |
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The biological activity of the isoquinolinone core can be significantly modulated through derivatization. Introducing different functional groups to the basic scaffold can enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov A key strategy is the introduction of fluorine atoms or fluoroalkyl groups, which is a widely used tactic to improve pharmacologically relevant properties. interdisciplinarymeeting.cz
Future research will focus on creating diverse libraries of 1-Butylisoquinolin-3(2H)-one derivatives through innovative synthetic methodologies. This includes the development of one-pot, multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net The exploration of dearomatization reactions also presents a powerful strategy to access novel three-dimensional molecular architectures with new stereogenic centers, which can lead to improved target-binding selectivity. nih.govacs.org By systematically exploring the structure-activity relationships (SAR) of these new derivatives, researchers can identify compounds with optimized biological profiles for various therapeutic applications. nih.gov
Application of Advanced Spectroscopic Techniques for In Situ Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques, such as in situ Attenuated Total Reflection Infrared (ATR-IR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions. rsc.orgresearchgate.net These methods provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. rsc.orgresearchgate.net
The application of these in situ techniques allows for the precise control of complex, parallel, and consecutive reactions, which are often involved in the synthesis of heterocyclic compounds. rsc.org By continuously monitoring the reaction progress, it is possible to optimize reaction conditions to maximize yield and minimize the formation of byproducts. rsc.org Future research will likely see the increased integration of these spectroscopic tools into both laboratory-scale synthesis and industrial production, leading to more efficient, safer, and sustainable manufacturing processes for isoquinolinone-based pharmaceuticals. rsc.orgopenaccessjournals.com
Computational Design and Virtual Screening of New Isoquinolinone Chemotypes
Computational methods are playing an increasingly important role in the discovery and design of new drug candidates. researchgate.net Virtual screening, which involves the computational docking of large libraries of virtual compounds against a biological target, can significantly accelerate the identification of new bioactive molecules. nih.govnih.gov This approach reduces the time and cost associated with traditional high-throughput screening. nih.gov
For isoquinolinones, computational approaches can be used to design new chemotypes with improved affinity and selectivity for specific biological targets. nih.govoaes.cc By combining structure-based and ligand-based drug design methods, researchers can develop predictive models to guide the synthesis of novel derivatives with desired pharmacological properties. nih.gov The use of consensus-based virtual screening workflows, which employ multiple computational methods in parallel, can enhance the reliability of hit identification. nih.gov As computational power and algorithms continue to advance, the in silico design and screening of new isoquinolinone chemotypes will become an even more powerful tool in drug discovery. researchgate.net
Table 2: Computational Approaches in Isoquinolinone Drug Discovery
| Technique | Application | Benefit |
|---|---|---|
| Ligand Docking | Predicts binding orientation of molecules to a target | Identifies potential binding modes and ranks compounds nih.gov |
| Pharmacophore Screening | Identifies essential structural features for biological activity | Narrows down large compound libraries to those with desired features nih.gov |
| Shape Screening | Compares the 3D shape of molecules to known actives | Identifies structurally diverse compounds with similar shapes nih.gov |
Synergistic Approaches Combining Synthetic and Biological Investigations in vitro
The effective development of new therapeutic agents based on the this compound scaffold requires a close integration of synthetic chemistry and biological evaluation. anr.fr A synergistic approach, where the design and synthesis of new derivatives are guided by in vitro biological testing, is essential for rapidly identifying promising lead compounds. mdpi.com
This iterative process involves synthesizing a focused library of compounds based on initial computational or biological data. These compounds are then evaluated in a battery of in vitro assays to determine their biological activity, such as enzyme inhibition or cellular effects. interdisciplinarymeeting.czmdpi.com The results of these assays then inform the design of the next generation of compounds, creating a feedback loop that drives the optimization of the lead scaffold. researchgate.net Combining synthetic efforts with in vitro studies, such as investigating drug combinations to identify synergistic effects, can also lead to novel therapeutic strategies. mdpi.com Furthermore, the use of synthetic biology to create "unnatural" natural products offers a novel avenue for generating chemical diversity. anr.frscienceopen.com This integrated approach, combining the power of modern synthetic methods with quantitative biological analysis, will be critical for translating the therapeutic potential of this compound and its derivatives into clinical applications. nih.gov
Q & A
Q. How to design structure-activity relationship (SAR) studies for biological activity?
- Methodological Answer :
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., methyl, chloro, methoxy) at positions 2, 3, and 6.
- Bioassays : Test acetylcholinesterase inhibition (IC50) or cytotoxicity (MTT assay) .
- QSAR Modeling : Correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
